4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride
Description
4-Methyl-2-piperidin-2-yl-1,3-thiazole dihydrochloride is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a piperidin-2-yl moiety at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Thiazole derivatives are widely studied for their biological activities, including kinase inhibition, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
4-methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.2ClH/c1-7-6-12-9(11-7)8-4-2-3-5-10-8;;/h6,8,10H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTURFXFPXQCQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines can yield the desired thiazole derivative . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and thiazole sulfur serve as reactive sites for nucleophilic substitution.
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Key Observations :
Oxidation Reactions
The thiazole sulfur and methyl groups are susceptible to oxidation.
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Key Observations :
Reduction Reactions
Reductive modifications target the thiazole ring and piperidine nitrogen.
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Key Observations :
Coupling Reactions
The compound participates in cross-coupling and condensation reactions.
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Key Observations :
Structural and Mechanistic Insights
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Piperidine Ring Reactivity : The secondary amine in piperidine facilitates protonation under acidic conditions, enhancing its nucleophilicity for alkylation.
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Thiazole Ring Stability : Resonance stabilization of the thiazole ring limits electrophilic substitution unless activated by electron-donating groups .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds structurally related to 4-Methyl-2-piperidin-2-yl-1,3-thiazole have been synthesized and tested for their efficacy in animal models.
Key Findings:
- A study demonstrated that certain thiazole derivatives displayed strong anticonvulsant effects in the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, with some achieving median effective doses significantly lower than standard medications like ethosuximide .
Table 1: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model | Median Effective Dose (mg/kg) |
|---|---|---|
| Compound A | MES | < 20 |
| Compound B | PTZ | < 15 |
This data suggests that modifications to the thiazole structure can enhance anticonvulsant activity.
Antiviral Applications
Thiazole derivatives have also been investigated for their antiviral properties, particularly against HIV. The compound's structure allows it to interact with viral proteins, inhibiting the entry of HIV into host cells.
Case Study:
In a study examining the antiviral activity of various piperidine analogs, it was found that certain modifications to the piperidine ring improved antiviral efficacy while reducing toxicity levels. The incorporation of thiazole moieties was pivotal in enhancing the overall activity against HIV .
Table 2: Antiviral Activity of Piperidine-Thiazole Derivatives
| Compound | Target Virus | Activity Level |
|---|---|---|
| Compound C | HIV | Moderate |
| Compound D | HIV | High |
Antimicrobial Properties
4-Methyl-2-piperidin-2-yl-1,3-thiazole; dihydrochloride has shown promise as an antimicrobial agent. Derivatives of thiazole have demonstrated effectiveness against various bacterial strains.
Key Findings:
Studies reveal that thiazole derivatives exhibit moderate to high antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, compounds related to this structure were tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MIC) in the range of 10–20 µg/mL .
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound E | E. coli | 12 µg/mL |
| Compound F | S. aureus | 10 µg/mL |
| Compound G | P. aeruginosa | 15 µg/mL |
Mechanism of Action
The mechanism of action of 4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with DNA and enzymes, potentially inhibiting or activating specific biochemical pathways . The piperidine ring contributes to the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activity
Vanoxerine Dihydrochloride
Vanoxerine dihydrochloride, a CDK2/4/6 triple inhibitor, exhibits broad-spectrum anticancer activity. Its IC50 values in QGY7703 and Huh7 cells are 3.79 μM and 4.04 μM, respectively. Comparatively, CDK2 inhibitors like Fluspirilene (IC50 = 3.46–4.01 μM in Huh7/HepG2) and Adapalene (IC50 = 4.43–7.14 μM in DLD1/LoVo) show narrower target specificity. The dual CDK4/6 inhibitor Rafoxanide demonstrates potent activity in skin cancer models (IC50 = 1.09–1.31 μM in A375/A431 cells).
Control Inhibitor B38
The thiazole derivative B38 (4-methyl-5-[3-(methylsulfanyl)-1H-pyrazol-5-yl]-2-thiophen-2-yl-1,3-thiazole) serves as a DNA gyrase inhibitor. Docking studies reveal that B38 has a docking score of −8.2 kcal/mol, while compound 7d (a thiophene-linked triazole) shows superior affinity (−9.1 kcal/mol). Structural variations, such as the replacement of piperidinyl with pyrazolyl groups, influence target binding and selectivity .
Antifungal Thiazole Derivatives
2-Hydrazinyl-4-substituted-1,3-thiazoles (e.g., compounds 7a–d ) exhibit potent anti-Candida activity. Their efficacy stems from lipophilic C4 substituents, which enhance membrane penetration. For example, 7d (IC50 = 2.1 μM against C. albicans) outperforms fluconazole (IC50 = 8.3 μM), highlighting the role of substituent design in antifungal activity .
Mechanism of Action
- Kinase Inhibition: Vanoxerine and Rafoxanide block cell cycle progression by inhibiting CDKs, whereas 4-Methyl-2-piperidin-2-yl-1,3-thiazole dihydrochloride’s mechanism remains underexplored but may involve similar pathways .
- Antimicrobial Activity : Thiazoles like B38 and 7a–d target DNA gyrase or fungal enzymes, differing from kinase-focused compounds. Piperidinyl and pyrazolyl substituents modulate target specificity .
Physicochemical and Formulation Considerations
- Solubility: Dihydrochloride salts (e.g., vanoxerine, 4-Methyl-2-piperidin-2-yl-1,3-thiazole) improve aqueous solubility compared to free bases.
- Stability : Electron-withdrawing groups (e.g., methylsulfanyl in B38) enhance metabolic stability but may reduce bioavailability.
- Drug Delivery: Vanoxerine requires tailored delivery systems due to its polypharmacology, whereas Rafoxanide’s lipophilicity favors topical application .
Comparative Data Table
| Compound | Target | IC50 (μM) | Key Structural Features |
|---|---|---|---|
| 4-Methyl-2-piperidin-2-yl-1,3-thiazole dihydrochloride | Underexplored | N/A | Thiazole, C4-methyl, C2-piperidinyl |
| Vanoxerine dihydrochloride | CDK2/4/6 | 3.79 (QGY7703), 4.04 (Huh7) | Triple kinase inhibitor |
| Fluspirilene | CDK2 | 3.46–4.01 (Huh7/HepG2) | Dibenzazepine scaffold |
| Rafoxanide | CDK4/6 | 1.09–1.31 (A375/A431) | Salicylanilide derivative |
| B38 | DNA gyrase | Docking score: −8.2 kcal/mol | C5-pyrazolyl, C2-thiophenyl |
| Compound 7d | DNA gyrase | Docking score: −9.1 kcal/mol | Thiophene-linked triazole |
Biological Activity
Overview
4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride is a heterocyclic compound that integrates a thiazole ring with a piperidine moiety. This compound has garnered attention in various fields of biological research due to its diverse pharmacological properties. The biological activity of this compound can be attributed to its structural features, which allow it to interact with multiple biological targets.
Target of Action
The compound primarily acts on various biochemical pathways, particularly those involving cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins from arachidonic acid. Inhibition of these enzymes leads to reduced inflammation and pain responses.
Mode of Action
this compound has been shown to exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects. These activities suggest a multifaceted mode of action at the molecular and cellular levels.
Anticonvulsant Activity
Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to 4-Methyl-2-piperidin-2-yl-1,3-thiazole have demonstrated efficacy in various seizure models. One study reported that certain thiazole-integrated analogues showed median effective doses significantly lower than standard anticonvulsants like ethosuximide .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have revealed that it exhibits substantial antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .
Antitumor Activity
Thiazole derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. For example, certain analogues have shown IC50 values lower than established chemotherapeutics like doxorubicin, indicating promising antitumor activity .
Case Study 1: Anticonvulsant Efficacy
A study conducted on thiazole-bearing compounds revealed that specific structural modifications significantly enhanced anticonvulsant efficacy. Compounds with para-halogen substitutions on the phenyl ring exhibited superior activity in seizure models compared to their non-substituted counterparts .
Case Study 2: Antimicrobial Evaluation
In a comprehensive evaluation of several thiazole derivatives, this compound was found to possess notable antimicrobial properties. The results indicated MIC values ranging from 0.22 to 0.25 μg/mL against selected pathogens, highlighting its potential as an effective antimicrobial agent .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests good solubility in water and organic solvents, which may enhance its bioavailability. However, further studies are required to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
